Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate
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Overview
Description
Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. This compound is characterized by the presence of a fluoro-substituted aromatic ring, a methoxy group, and a sulfanyl-oxo-acetate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate typically involves the reaction of 3-fluoro-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxo-acetate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as bromine or nitronium ions; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity, while the sulfanyl-oxo-acetate moiety can participate in covalent interactions with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a chloro substituent instead of fluoro, which may affect its reactivity and biological activity.
Ethyl 2-(3-fluoro-6-hydroxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a hydroxy group instead of methoxy, which can influence its solubility and hydrogen bonding interactions.
Ethyl 2-(3-fluoro-6-methoxyphenyl)sulfanyl-2-oxo-propionate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
Ethyl 2-((5-fluoro-2-methoxyphenyl)thio)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key reactions include:
- Formation of the thioether : The introduction of the thio group is achieved through nucleophilic substitution reactions involving thiol derivatives.
- Esterification : The carboxylic acid component is esterified with ethanol to yield the ethyl ester.
- Fluorination : The incorporation of fluorine into the aromatic ring is performed using fluorinating agents under controlled conditions to ensure selectivity.
The final product is characterized by various spectroscopic techniques such as NMR and IR, confirming its structure and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable study evaluated its effects on various cancer cell lines, including MKN-45 (gastric cancer) and others. The compound exhibited significant inhibition of cell proliferation with an IC50 value indicating potent activity against c-Met, a critical target in cancer therapy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MKN-45 | 2.54 | Induction of apoptosis and cell cycle arrest |
A549 | 3.89 | Inhibition of c-Met phosphorylation |
HCT116 | 5.23 | Modulation of signaling pathways |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting c-Met pathways .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been tested for antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicate moderate antibacterial activity, particularly against MRSA, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
MRSA | 12.5 | Comparable to vancomycin (4.8 µg/mL) |
E. coli | >100 | No significant activity |
This antimicrobial profile suggests that this compound may have utility in treating infections caused by resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting c-Met, which is involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting bacterial cell wall synthesis and function, although further studies are needed to elucidate this pathway fully.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Gastric Cancer : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models compared to controls.
- Antimicrobial Efficacy : A clinical isolate study showed that this compound effectively inhibited MRSA growth in vitro, suggesting potential for further development as an antibiotic agent.
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methoxyphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEKPJOWPUVOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.